Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451373
InChI: InChI=1S/C18H26N2O3/c21-12-11-19-10-4-7-17(13-19)20(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17,21H,4,7-14H2/t17-/m1/s1
SMILES: C1CC(CN(C1)CCO)N(C2CC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C18H26N2O3
Molecular Weight: 318.4 g/mol

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13451373

Molecular Formula: C18H26N2O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester -

Specification

Molecular Formula C18H26N2O3
Molecular Weight 318.4 g/mol
IUPAC Name benzyl N-cyclopropyl-N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Standard InChI InChI=1S/C18H26N2O3/c21-12-11-19-10-4-7-17(13-19)20(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17,21H,4,7-14H2/t17-/m1/s1
Standard InChI Key RVKFWGKRCHJUPE-QGZVFWFLSA-N
Isomeric SMILES C1C[C@H](CN(C1)CCO)N(C2CC2)C(=O)OCC3=CC=CC=C3
SMILES C1CC(CN(C1)CCO)N(C2CC2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC(CN(C1)CCO)N(C2CC2)C(=O)OCC3=CC=CC=C3

Introduction

Structural Characterization and Chemical Identity

Molecular Architecture

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1353965-11-3) belongs to the carbamate class of organic compounds, which are esters derived from carbamic acid (NH₂COOH). The molecule’s structure integrates four key components:

  • A piperidine ring substituted at the 3-position with a hydroxyethyl group (-CH₂CH₂OH).

  • A cyclopropyl group linked via a carbamate bridge.

  • A benzyl ester moiety providing lipophilicity and stability.

  • Chiral (R)-configuration at the piperidine-3-yl center, which may influence its biological activity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₆N₂O₃
Molecular Weight318.4 g/mol
IUPAC NameBenzyl N-cyclopropyl-N-[(R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate
SMILES NotationC1CC1N(CC2CN(CC2)CCO)C(=O)OCC3=CC=CC=C3
CAS Registry Number1353965-11-3

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, as outlined in technical documentation from suppliers such as Cymitquimica and Vulcanchem :

  • Piperidine Functionalization: The piperidine ring is functionalized at the 3-position with a hydroxyethyl group via nucleophilic substitution or reductive amination.

  • Carbamate Formation: Reaction of the secondary amine with cyclopropyl chloroformate introduces the cyclopropyl-carbamate group.

  • Benzyl Esterification: The terminal hydroxyl group is esterified with benzyl chloride or a benzyl bromide derivative under basic conditions.

Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical to achieving high enantiomeric excess for the (R)-isomer. For instance, chiral auxiliaries or asymmetric catalysis may be employed during the piperidine modification step.

Chemical Transformations

The compound’s reactivity is dominated by its carbamate and ester functionalities:

  • Hydrolysis: Under acidic or basic conditions, the benzyl ester undergoes hydrolysis to yield a carboxylic acid, while the carbamate may decompose to release cyclopropylamine and carbon dioxide.

  • Nucleophilic Substitution: The hydroxyethyl group’s primary alcohol can participate in Mitsunobu reactions or esterifications to introduce additional functional groups.

Spectroscopic Characterization

Analytical Techniques

Structural confirmation relies on advanced spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 1.0–1.2 ppm (cyclopropyl protons), δ 3.4–3.7 ppm (piperidine and hydroxyethyl protons), and δ 7.2–7.4 ppm (benzyl aromatic protons).

    • ¹³C NMR: Peaks corresponding to the carbamate carbonyl (~155 ppm) and ester carbonyl (~170 ppm).

  • Infrared Spectroscopy (IR): Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) .

  • Mass Spectrometry (MS): Molecular ion peak at m/z 318.4, with fragmentation patterns indicative of cyclopropyl and benzyl group loss .

Biological Activity and Mechanism of Action

Metabolic Pathways

In vivo, the compound likely undergoes hydrolysis to release active metabolites:

  • Benzyl Alcohol: Generated via esterase-mediated cleavage of the benzyl ester.

  • Cyclopropylamine: Released from carbamate hydrolysis, which may exhibit intrinsic biological activity.

Applications in Medicinal Chemistry

Drug Discovery

This compound serves as a scaffold for designing:

  • Antidepressants: Piperidine derivatives are prevalent in SSRIs (e.g., paroxetine).

  • Antipsychotics: Structural similarity to risperidone suggests dopamine D₂ receptor affinity.

  • Anticholinesterase Agents: Potential for treating Alzheimer’s disease via AChE inhibition.

Structure-Activity Relationship (SAR) Studies

Key structural determinants of activity include:

  • Cyclopropyl Group: Enhances metabolic stability by resisting oxidative degradation.

  • Stereochemistry: The (R)-configuration may optimize receptor binding compared to the (S)-enantiomer, though empirical validation is needed .

Future Research Directions

  • Enantioselective Synthesis: Developing asymmetric routes to produce the (R)-enantiomer with >99% ee.

  • In Vivo Profiling: Assessing pharmacokinetics, toxicity, and efficacy in animal models of neurological disorders.

  • QSAR Modeling: Correlating structural modifications with biological activity to guide drug optimization.

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